N-(3-iodo-4-methylphenyl)-2-methylbenzamide
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Overview
Description
“N-(3-iodo-4-methylphenyl)-2-methylbenzamide” is a chemical compound. However, there is limited information available about this specific compound123. It’s worth noting that compounds with similar structures, such as “(3-iodo-4-methylphenyl)methanol” and “N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, have been studied1456.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. However, a related compound, a Schiff base copper complex, has been synthesized by the reaction of “(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol” with copper (II) acetate monohydrate in ethanol4.Molecular Structure Analysis
The molecular structure of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” is not explicitly available. However, a related compound, “(3-iodo-4-methylphenyl)methanol”, has a molecular weight of 248.0617.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. However, a related compound, “6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, has been studied using FT-IR and FT-Raman spectroscopic methods and density functional theory (DFT) computations68.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” are not explicitly available. However, a related compound, “6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, has been studied using FT-IR and FT-Raman spectroscopic methods and DFT computations68.Scientific Research Applications
Biosensor Development
A study by Karimi-Maleh et al. (2014) focused on the creation of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor, based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode, showcases the potential of benzamide derivatives in enhancing electrochemical detection methods for various biochemical analytes (Karimi-Maleh et al., 2014).
Diagnostic Imaging Agents
Another significant application is in the field of diagnostic imaging, where benzamide derivatives have been explored for their potential in malignant melanoma diagnosis using SPECT. Auzeloux et al. (1999) synthesized and studied the biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma imaging, indicating the role of specific benzamide derivatives in improving diagnostic imaging techniques (Auzeloux et al., 1999).
Catalysis and Material Science
Research on catalysis and the synthesis of complex molecules often involves benzamide derivatives. Mohammed et al. (2015) described the use of molecular iodine in the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, demonstrating the versatility of benzamide derivatives in facilitating novel synthesis pathways (Mohammed et al., 2015).
Safety And Hazards
The safety and hazards of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” are not known. However, a related compound, “(3-iodo-4-methylphenyl)methanol”, has a GHS07 signal word of “Warning” with hazard statements H315, H319, H3351011.
Future Directions
The future directions for the study of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” are not explicitly available. However, related compounds have been studied for their potential applications in various fields, including as abiotic elicitors in plant cultures9.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. Further research and studies would be needed to provide a more detailed analysis.
properties
IUPAC Name |
N-(3-iodo-4-methylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-5-3-4-6-13(10)15(18)17-12-8-7-11(2)14(16)9-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHWGGBTPQMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodo-4-methylphenyl)-2-methylbenzamide |
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